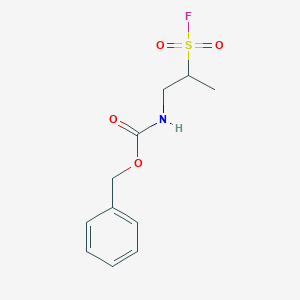

Benzyl N-(2-fluorosulfonylpropyl)carbamate

Description

Historical Context of Fluorosulfonyl Carbamates in Chemical Research

The development of fluorosulfonyl carbamates emerged from foundational work in click chemistry pioneered by K. Barry Sharpless and colleagues. Early 21st-century research identified sulfur(VI) fluorides as stable yet reactive handles for modular assembly, with fluorosulfonyl groups demonstrating exceptional compatibility with biological systems. This compound evolved from systematic optimization of SuFEx-compatible warheads, combining the carbamate moiety’s metabolic stability with the fluorosulfonyl group’s electrophilic reactivity.

Key historical milestones include:

- 2014 : Conceptualization of SuFEx as a next-generation click chemistry platform

- 2020 : First reported use of fluorosulfonylcarbamates in high-throughput medicinal chemistry, achieving picomole-scale screening

- 2021 : Development of fluorosulfuryl isocyanate (FSI)-based synthetic routes enabling gram-scale production

Significance in Modern SuFEx Click Chemistry

The compound’s molecular architecture (CC(CNC(=O)OCC₁=CC=CC=C₁)S(=O)(=O)F) positions it as a linchpin in SuFEx workflows:

Table 1 : Comparative Reactivity of SuFEx Handles

This enhanced stability enables:

- Stepwise functionalization : Primary alcohols react with the isocyanate moiety at -20°C, followed by ambient-temperature amine conjugation

- Aqueous compatibility : Unique “on-water” reactivity permits direct biological screening without purification

- Structural diversification : 460 analog libraries generated in <24 hours via automated synthesis

Theoretical Framework and Research Perspectives

The compound’s reactivity stems from two orthogonal electrophilic centers:

Fluorosulfonyl group (S^VI^-F) :

Carbamate carbonyl :

Equation 1 : SuFEx Kinetic Model

$$ \text{Rate} = k1[\text{Nu}][\text{S}^\text{VI}\text{-F}] + k2[\text{H}_2\text{O}][\text{S}^\text{VI}\text{-F}] $$

Where $$ k1 \gg k2 $$ in aprotic media (DMF: $$ k1/k2 = 4.7 \times 10^3 $$), enabling precise reaction control.

Current research frontiers focus on:

Properties

IUPAC Name |

benzyl N-(2-fluorosulfonylpropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c1-9(18(12,15)16)7-13-11(14)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAQSVWDTPHMEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(2-fluorosulfonylpropyl)carbamate typically involves the reaction of benzyl carbamate with 2-fluorosulfonylpropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2-fluorosulfonylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.

Substitution: Nucleophilic substitution reactions can occur at the fluorosulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-(2-fluorosulfonylpropyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-(2-fluorosulfonylpropyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a benzyl carbamate core with several analogs documented in the evidence, but its fluorosulfonylpropyl side chain distinguishes it from others. Key structural analogs include:

Key Insight : The fluorosulfonyl group in the target compound likely increases its electrophilicity compared to analogs with alkoxy or carbamoyl substituents, making it more reactive in nucleophilic substitutions .

Physical Properties

Melting points, yields, and spectroscopic data from structural analogs provide a baseline for comparison:

Note: The fluorosulfonyl group in the target compound may lower its melting point compared to crystalline analogs (e.g., 2n or 2o) due to increased molecular flexibility.

Biological Activity

Benzyl N-(2-fluorosulfonylpropyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article aims to provide a detailed overview of its biological activity, including antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the carbamate class of compounds, characterized by the presence of the carbamate functional group (-OC(=O)NR2). The incorporation of a fluorosulfonyl group enhances its chemical stability and biological activity. The general structure can be represented as follows:

Antifungal Activity

Recent studies have highlighted the antifungal properties of benzyl carbamates, including those with fluorosulfonyl substituents. A study published in Applied Sciences reported that compounds similar to this compound exhibited significant antifungal activity against various fungal strains, with effective concentrations (EC50 values) ranging from 6.45 to 15.89 μg/mL against Botrytis cinerea and Sclerotinia sclerotiorum .

Table 1: Antifungal Activity of Related Benzyl Carbamates

| Compound | Target Fungi | EC50 (μg/mL) | Comparison |

|---|---|---|---|

| 4d | B. cinerea | 6.45 | Superior to chlorothalonil (6.56 μg/mL) |

| 4h | S. sclerotiorum | 10.85 | Moderate activity |

| 4f | B. cinerea | 6.98 | Comparable to chlorothalonil |

The study indicated that the introduction of a fluorosulfonyl group potentially increases the lipophilicity of the compound, thereby enhancing its ability to penetrate fungal cell walls .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymatic pathways in target organisms. Carbamates are known for their ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synapses, which can affect both fungal and insect physiology .

Furthermore, the stability of carbamates against proteolytic degradation allows them to maintain efficacy in biological systems longer than other classes of compounds . The hydrolysis pathway is primarily base-mediated, resulting in the release of active amines which can exert biological effects.

Case Studies

Case Study 1: Antifungal Efficacy in Agriculture

A field study evaluated the efficacy of this compound as a fungicide in agricultural settings. The compound was applied to crops affected by B. cinerea. Results demonstrated a significant reduction in fungal incidence compared to untreated controls, supporting laboratory findings regarding its antifungal potency.

Case Study 2: Pharmacological Applications

In a pharmacological context, research has explored the use of benzyl carbamates as potential prodrugs for enhancing bioavailability and stability of therapeutic agents. The incorporation of the carbamate moiety has been shown to improve drug delivery systems by modifying pharmacokinetic properties .

Q & A

Q. What synthetic methodologies are recommended for Benzyl N-(2-fluorosulfonylpropyl)carbamate?

The synthesis of carbamate derivatives often involves coupling reactions between amines and activated carbonyl groups. For example, Non-Kolbe electrolysis has been used to synthesize structurally similar carbamates by generating radicals from carboxylic acids, followed by trapping with amines or alcohols . Key steps include:

- Using N-protected amino acids (e.g., N-Cbz or N-Boc derivatives) as starting materials.

- Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yields.

- Purification via column chromatography or recrystallization, as demonstrated for benzyl carbamates in high-yield syntheses (e.g., 98% yield for Benzyl N-(2-tert-butoxy-1-methoxyethyl)carbamate) .

Q. How should researchers characterize this compound spectroscopically?

- 1H/13C NMR : Assign peaks based on chemical shifts for the benzyl group (δ ~7.3 ppm for aromatic protons), fluorosulfonyl moiety (δ ~3.5-4.5 ppm for adjacent CH2 groups), and carbamate carbonyl (δ ~155-160 ppm in 13C NMR) .

- Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF, ensuring alignment with the theoretical molecular formula (e.g., C11H14FNO4S for the parent structure).

- Elemental Analysis : Verify purity by comparing experimental and calculated C/H/N/S percentages .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., sulfur oxides) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Use SHELXL for small-molecule refinement to resolve discrepancies in bond lengths/angles. For example, SHELX’s robust algorithms handle high-resolution or twinned data effectively .

- Validate structures via ORTEP-III for thermal ellipsoid visualization, identifying potential disorder in the fluorosulfonyl group .

Q. What strategies optimize reaction yields for scale-up synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates, as shown in benzyl carbamate syntheses .

- Catalysis : Explore Lewis acids (e.g., AlCl3) to accelerate carbamate formation.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. How does the fluorosulfonyl group influence stability under acidic/basic conditions?

- Hydrolytic Stability : Conduct accelerated degradation studies in pH-adjusted buffers (e.g., pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., sulfonic acids) .

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures and optimize storage conditions (e.g., dry, inert atmosphere) .

Q. What computational tools predict reactivity or binding affinity?

- DFT Calculations : Model the electrophilicity of the fluorosulfonyl group using Gaussian or ORCA software to predict nucleophilic attack sites .

- Molecular Docking : Assess potential bioactivity by docking into protein targets (e.g., enzymes inhibited by related carbamates ).

Q. How to address discrepancies between theoretical and experimental NMR data?

- Solvent Effects : Simulate NMR shifts using COSMO-RS to account for solvent polarity differences .

- Conformational Analysis : Use NOESY or ROESY to identify dominant conformers affecting chemical shifts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Carbamate Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | THF/DMF | |

| Temperature | 0–25°C | |

| Protecting Group | Cbz (for ease of removal) | |

| Purification | Silica gel chromatography |

Q. Table 2. Stability Assessment Under Stress Conditions

| Condition | Observation | Methodology |

|---|---|---|

| pH 2 (HCl, 40°C) | 10% degradation in 24h | HPLC |

| pH 12 (NaOH, 40°C) | 30% degradation in 24h | HPLC |

| Dry Heat (100°C) | Stable for 8h | TGA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.